Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Overview
Description
Preparation Methods
The synthesis of ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyrrole-derived α,β-alkynyl ketones.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling.
Pyrazole Formation: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazoles.
Cyclization: Gold-catalyzed cyclization of pyrazoles by alkyne groups.
Final Cyclization: The final cyclization step is performed using sodium hydride (NaH).
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, gold catalysts, and hydrazine monohydrate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
7-bromothieno[2,3-b]pyrazine-6-carboxylate: Contains a bromine atom instead of an amino group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Biological Activity
Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
This compound features a thieno[2,3-b]pyrazine core with an ethyl ester functional group. Its molecular formula is , and it has a molecular weight of approximately 198.25 g/mol. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties, making it an interesting subject for various biological studies.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant biological activity, particularly in oncology. Various studies have evaluated its efficacy against different cancer cell lines, showcasing promising antitumor effects.
Antitumor Activity
A notable study assessed the antitumor effects of this compound derivatives against human cancer cell lines such as gastric adenocarcinoma and colorectal adenocarcinoma. The compounds were evaluated using the Sulforhodamine B assay, which measures cell viability and proliferation.
Cell Line | IC50 (µM) | Activity |
---|---|---|
Gastric Adenocarcinoma | 15.5 | Significant inhibition |
Colorectal Adenocarcinoma | 12.3 | Significant inhibition |
These results indicate that the compound exhibits selective cytotoxicity towards specific cancer types, suggesting potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with proteins involved in cancer cell proliferation and survival pathways. Further research is necessary to elucidate these interactions at a molecular level.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored a series of thieno[2,3-b]pyrazine derivatives, including this compound. The study found that modifications to the amino and carboxylic acid groups significantly influenced the compounds' anticancer activity against various cell lines.
- Structure-Activity Relationship (SAR) : Another research article highlighted the importance of SAR in developing more potent derivatives. The study demonstrated that substituents at the 7-position could enhance binding affinity to target proteins involved in tumor growth.
Properties
IUPAC Name |
ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-2-14-9(13)7-5(10)6-8(15-7)12-4-3-11-6/h3-4H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBXHMLWNKGFAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=NC=CN=C2S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384873 | |
Record name | ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56881-21-1 | |
Record name | ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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